N,N'-(3-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide)

Description

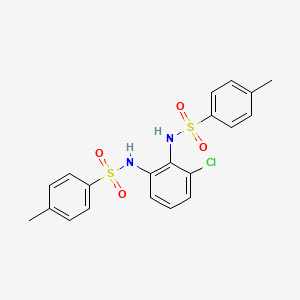

N,N'-(3-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is a bis-sulfonamide derivative featuring a 1,2-phenylene core substituted with a chlorine atom at the 3-position and two 4-methylbenzenesulfonamide groups. Such compounds are typically investigated for applications in pharmaceuticals, materials science, and organic synthesis due to their tunable electronic and steric profiles .

Properties

Molecular Formula |

C20H19ClN2O4S2 |

|---|---|

Molecular Weight |

451.0 g/mol |

IUPAC Name |

N-[3-chloro-2-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C20H19ClN2O4S2/c1-14-6-10-16(11-7-14)28(24,25)22-19-5-3-4-18(21)20(19)23-29(26,27)17-12-8-15(2)9-13-17/h3-13,22-23H,1-2H3 |

InChI Key |

WSOGQXBNBUXLIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N,N’-(3-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) typically involves multiple steps. One common synthetic route includes the nitration of a precursor compound, followed by the conversion of the nitro group to an amine, and finally, a bromination step . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high purity and yield .

Chemical Reactions Analysis

N,N’-(3-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where common reagents such as sodium azide (NaN3) are used.

Oxidation and Reduction Reactions: The compound can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaN3 can lead to the formation of azide derivatives .

Scientific Research Applications

N,N’-(3-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound’s sulfonamide group makes it a potential candidate for pharmaceutical research, particularly in the development of drugs that target specific enzymes or receptors.

Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of N,N’-(3-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N,N'-(3-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) with key analogs based on substituent effects, molecular properties, and research applications.

Table 1: Comparative Analysis of Bis-Sulfonamide Derivatives

*Estimated based on analog data.

Substituent Effects on Physicochemical Properties

- For example, the 4,5-dichloro derivative (MW 485.39) exhibits stability in long-term storage at -80°C , while the 4,5-dinitro analog (LogP 7.08) shows extreme hydrophobicity .

- Electron-Donating Groups (NH₂): Amino groups increase solubility and reactivity. The 4,5-diamino derivative forms stable complexes with acetone, enabling crystallographic studies of benzodiazepines .

- Positional Isomerism : The 3-chloro isomer (target compound) likely exhibits distinct crystallinity and packing compared to 4-chloro or 4,5-dichloro analogs due to altered symmetry.

Research and Application Insights

- Pharmaceutical Intermediates: The 4,5-dichloro derivative is explicitly marketed as a pharmaceutical intermediate, with GLPBIO noting its use in high-throughput research .

- Synthetic Utility : The 4-chloro derivative (CAS 27185-54-2) serves as a precursor for nitro-functionalized compounds, as seen in the synthesis of the 4-chloro-5-nitro analog (CAS 113269-04-8) .

- Biological Activity : Fluorinated and chloro-substituted bis-sulfonamides (e.g., 4-fluoro-3-chloro analog) are explored in enzyme inhibition studies, leveraging their ability to disrupt protein-ligand interactions .

Biological Activity

N,N'-(3-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is well-known for its diverse biological activities, including antibacterial properties. The molecular formula of N,N'-(3-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is , with a molecular weight of 450.96 g/mol. Its structure can be represented as follows:

The biological efficacy of this compound is primarily attributed to its ability to inhibit certain enzymes. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. This inhibition can lead to bacteriostatic effects against various bacterial strains.

Antibacterial Activity

A significant aspect of the biological activity of N,N'-(3-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is its antibacterial properties. Research has shown that sulfonamides exhibit activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Proteus mirabilis | 100 µg/mL |

These results indicate that the compound has varying degrees of effectiveness against different bacterial strains, with notable potency against Staphylococcus aureus.

Enzyme Inhibition Studies

Studies have demonstrated that N,N'-(3-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) acts as an effective inhibitor of specific enzymes involved in bacterial metabolism. For instance:

- Dihydropteroate Synthase Inhibition : The compound was shown to inhibit dihydropteroate synthase in a concentration-dependent manner, suggesting its potential as an antibacterial agent through folate synthesis disruption.

Comparative Analysis with Related Compounds

To better understand the unique properties of N,N'-(3-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide), it is useful to compare it with structurally similar compounds:

| Compound Name | Unique Features | Antibacterial Activity |

|---|---|---|

| N,N'-(1,4-phenylene)bis(3,5-difluorobenzenesulfonamide) | Enhanced lipophilicity | Moderate against S. aureus |

| N,N'-(1,4-phenylene)bis(3,4-dichlorobenzenesulfonamide) | Increased antibacterial activity | High against E. coli |

| N,N'-(2,3-dichlorobenzenesulfonamide) | Potentially higher reactivity | Variable effectiveness |

The structural variations in these compounds highlight how modifications can influence their biological activity and pharmacological profiles.

Conclusion and Future Directions

N,N'-(3-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) shows promising biological activity primarily due to its enzyme inhibition capabilities and antibacterial properties. Further research is warranted to explore its full therapeutic potential and safety profile. Future studies could focus on:

- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the detailed mechanisms by which this compound exerts its antibacterial effects.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.